molecular formula C9H13N B3052884 2-Ethyl-5-methylaniline CAS No. 4748-81-6

2-Ethyl-5-methylaniline

Cat. No.: B3052884
CAS No.: 4748-81-6
M. Wt: 135.21 g/mol
InChI Key: FIMHITJJXWDMDZ-UHFFFAOYSA-N
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Description

This compound, also known as 6-ethyl-o-toluidine, is an organic compound with the molecular formula C₉H₁₃N and a molar mass of 135.21 g/mol . This compound is a derivative of aniline, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position on the benzene ring.

Mechanism of Action

Target of Action

The primary targets of 2-Ethyl-5-methylaniline are currently not well-defined in the literature. This compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body. The specific targets of this compound may vary due to its unique structure .

Mode of Action

The mode of action of this compound is not well-studied. As a derivative of aniline, it may share some of the same interactions with biological molecules. Anilines are known to undergo metabolic activation in the body, forming reactive species that can bind to cellular macromolecules .

Biochemical Pathways

Anilines are known to be involved in various biochemical pathways, including those related to the metabolism of xenobiotics . The specific pathways affected by this compound may differ due to its unique structure .

Pharmacokinetics

Anilines are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized in the liver and excreted in the urine . The specific ADME properties of this compound may vary due to its unique structure .

Result of Action

Anilines can form reactive species that bind to cellular macromolecules, potentially leading to cellular damage . The specific effects of this compound may differ due to its unique structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methylaniline can be achieved through various methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative . Another method includes the Friedel-Crafts acylation of toluene, followed by reduction and subsequent alkylation .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For instance, the methylation of anilines using methanol catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) has been reported . This method is efficient and produces high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, halogenated compounds, and sulfonated products, depending on the specific reaction conditions .

Scientific Research Applications

2-Ethyl-5-methylaniline has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethyl-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-5-4-7(2)6-9(8)10/h4-6H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMHITJJXWDMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50491343
Record name 2-Ethyl-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4748-81-6
Record name 2-Ethyl-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4748-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50491343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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